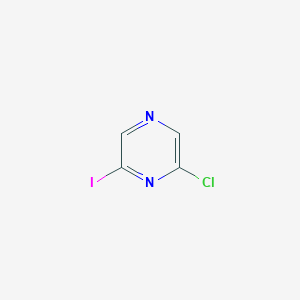

2-Chloro-6-iodopyrazine

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-chloro-6-iodopyrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2ClIN2/c5-3-1-7-2-4(6)8-3/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVZLLWLBKKQGKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C=N1)I)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2ClIN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.43 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120531-35-3 | |

| Record name | 2-chloro-6-iodopyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies

The synthesis of 2-chloro-6-iodopyrazine can be achieved through various routes, often involving the halogenation of pre-functionalized pyrazine (B50134) precursors. One common strategy is the iodination of a chloropyrazine derivative. For instance, the reaction of 2-amino-6-chloropyrazine (B134898) with iodine monochloride (ICl) in acetic acid can yield the corresponding iodinated product. vulcanchem.com

Another approach involves the Sandmeyer-type reaction of an aminopyrazine. Diazotization of an amino group, followed by treatment with an iodide source, can effectively introduce the iodine atom. The starting materials for these syntheses, such as chloropyrazines, are often accessible through various established methods.

Reactivity Profiles and Mechanistic Investigations

Chemoselectivity in Dihalogenated Pyrazine (B50134) Systems

The presence of two different halogen atoms on the pyrazine ring of 2-chloro-6-iodopyrazine is central to its utility in synthetic chemistry. The carbon-iodine (C-I) bond is significantly weaker and more polarizable than the carbon-chlorine (C-Cl) bond. This inherent difference in reactivity allows for highly chemoselective reactions, particularly in palladium-catalyzed cross-coupling processes.

Research has consistently shown that the iodine substituent is preferentially targeted in these reactions. For instance, in Suzuki-Miyaura, Stille, and Sonogashira couplings, the reaction occurs almost exclusively at the C-I bond, leaving the C-Cl bond intact for subsequent functionalization. rsc.orgrsc.org This selectivity is primarily driven by the lower bond dissociation energy of the C-I bond, which facilitates the initial oxidative addition step to the palladium(0) catalyst—often the rate-determining step in the catalytic cycle. rsc.org

A study on the Negishi reaction of this compound with an acetylenic zinc reagent reported a 71% yield for the coupling product where the iodine was selectively replaced. rsc.org Similarly, regioselective palladium-catalyzed aminations with anilines on dihalopyridines, which are structurally related to dihalopyrazines, have been achieved with excellent yields and selectivity by targeting the iodo-position. researchgate.netthieme-connect.com This predictable reactivity makes this compound a prime substrate for the stepwise synthesis of complex, unsymmetrically substituted pyrazines.

The following table summarizes the typical chemoselectivity observed in cross-coupling reactions of substrates containing both chloro and iodo substituents.

| Reaction Type | Catalyst System (Typical) | Reactive Site | Subsequent Reactivity | Reference |

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ / Base | C-I | C-Cl available for further coupling | rsc.org |

| Negishi Coupling | Pd Catalyst | C-I | C-Cl available for further coupling | rsc.org |

| Amination (Buchwald-Hartwig) | Pd(OAc)₂ / BINAP / Cs₂CO₃ | C-I | C-Cl available for further amination | researchgate.netthieme-connect.com |

| Sonogashira Coupling | Pd(PPh₃)₂Cl₂ / CuI / Base | C-I | C-Cl available for further coupling | rsc.org |

Palladium-Catalyzed Reaction Mechanisms in Pyrazine Chemistry

The mechanism of palladium-catalyzed cross-coupling reactions is a well-established catalytic cycle generally involving three key steps: oxidative addition, transmetalation, and reductive elimination. rsc.orggrafiati.com In the context of this compound, the cycle begins with the oxidative addition of the pyrazine to a palladium(0) complex. Due to the weaker C-I bond, the palladium catalyst preferentially inserts itself at this position, forming a Pd(II)-aryl complex. rsc.org

Transmetalation : The organopalladium(II) intermediate then reacts with the coupling partner (e.g., an organoboron compound in Suzuki coupling or an organotin compound in Stille coupling). rsc.org The organic group from the coupling partner is transferred to the palladium center, displacing the halide.

Reductive Elimination : The two organic groups on the palladium(II) center couple and are eliminated from the metal, forming the new carbon-carbon or carbon-nitrogen bond and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle. nih.gov

Mechanistic studies have provided detailed insights into these processes. nih.govrsc.orgscience.gov The choice of ligand on the palladium catalyst is crucial and can influence the rate and efficiency of each step, sometimes even altering the conventional selectivity. nih.gov For instance, while most palladium catalysts favor the C-I bond, highly specialized ligand systems have been developed to target other positions or to catalyze reactions that might otherwise be sluggish. nih.gov

Nucleophilic versus Electrophilic Reactivity of Halogenated Pyrazines

The pyrazine ring is inherently electron-deficient due to the presence of two electron-withdrawing nitrogen atoms. thieme-connect.de This electron deficiency makes the ring susceptible to nucleophilic attack, a characteristic that is further enhanced by the presence of halogen substituents. Halopyrazines are generally more reactive towards nucleophiles than their corresponding halopyridine analogues. thieme-connect.de

In this compound, the halogen atoms serve as excellent leaving groups in nucleophilic aromatic substitution (SNAr) reactions. biosynce.comyoutube.com The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon atom bearing a halogen, forming a resonance-stabilized anionic intermediate (a Meisenheimer complex). iscnagpur.ac.in Aromaticity is restored upon the expulsion of the halide ion. iscnagpur.ac.in The rate of these reactions is increased by the presence of electron-withdrawing groups that can stabilize the intermediate carbanion. iscnagpur.ac.in

Conversely, the electron-deficient nature of the pyrazine ring makes it highly resistant to electrophilic aromatic substitution. thieme-connect.debiosynce.com Reactions like nitration or Friedel-Crafts acylation are generally not feasible unless the ring is activated by potent electron-donating groups. thieme-connect.de In acidic media, protonation of the nitrogen atoms further deactivates the ring towards electrophilic attack. thieme-connect.de Therefore, the primary mode of reactivity for halogenated pyrazines involves the halogens as sites for cross-coupling or as leaving groups in nucleophilic substitution.

Influence of Substituent Effects on Pyrazine Ring Reactivity

The electronic properties of substituents have a profound impact on the reactivity of the pyrazine ring. biosynce.comresearchgate.net In this compound, both the chlorine and iodine atoms are electron-withdrawing through their inductive effects, which further depletes the electron density of the pyrazine ring. This enhances its susceptibility to nucleophilic attack. thieme-connect.de

The position of the substituents is also critical. The halogens at the 2- and 6-positions are alpha to the ring nitrogens, which significantly activates these sites for nucleophilic substitution. wur.nl The influence of substituents on the stability of intermediates is a key factor; electron-withdrawing groups stabilize the negatively charged Meisenheimer complex in SNAr reactions, thereby accelerating the reaction rate. iscnagpur.ac.in Similarly, the electronic nature of the aryl halide directly impacts the kinetics of the oxidative addition step in cross-coupling catalysis. rsc.org

The table below outlines the general electronic effects of the substituents on the pyrazine ring.

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Ring | Impact on Reactivity | Reference |

| Nitrogen Atoms (x2) | Electron-withdrawing | - | Deactivating | Increases susceptibility to nucleophilic attack; Decreases susceptibility to electrophilic attack | thieme-connect.de |

| Chlorine Atom | Electron-withdrawing | Electron-donating (weak) | Deactivating | Activates ring for nucleophilic substitution | iscnagpur.ac.inresearchgate.net |

| Iodine Atom | Electron-withdrawing | Electron-donating (weak) | Deactivating | Activates ring for nucleophilic substitution; Provides a highly reactive site for cross-coupling | iscnagpur.ac.inresearchgate.net |

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy for Molecular Structure Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, probes the quantized vibrational energy levels of a molecule. Each vibrational mode is associated with a specific change in the molecule's geometry, such as the stretching or bending of bonds. The frequencies of these vibrations are highly sensitive to the molecular structure, including bond strengths and atomic masses, making them a powerful fingerprint for chemical identification and structural analysis. americanpharmaceuticalreview.com

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which occurs when the frequency of the radiation matches a vibrational mode that produces a change in the molecule's dipole moment. For 2-Chloro-6-iodopyrazine, characteristic absorption bands are expected for its various functional groups and the pyrazine (B50134) ring itself.

Based on studies of analogous halogenated pyridines and pyrazines, the expected vibrational frequencies can be predicted. researchgate.netdntb.gov.ua Key vibrational modes would include:

C-H Stretching: Aromatic C-H stretching vibrations typically appear in the region of 3000-3100 cm⁻¹.

Ring Stretching: The stretching vibrations of the C=C and C=N bonds within the pyrazine ring are expected to produce a series of characteristic bands between 1300 and 1600 cm⁻¹.

In-Plane Bending: Aromatic C-H in-plane bending modes are anticipated in the 1000-1300 cm⁻¹ range.

Out-of-Plane Bending: C-H out-of-plane bending vibrations typically give rise to strong absorptions in the 700-900 cm⁻¹ region.

C-Cl and C-I Stretching: The vibrations involving the heavy halogen substituents are found at lower frequencies. The C-Cl stretching mode is expected in the 600-800 cm⁻¹ range, while the C-I stretch, involving the much heavier iodine atom, would appear at a significantly lower wavenumber, typically between 500 and 600 cm⁻¹. researchgate.net

Table 1: Predicted FTIR Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| C=N, C=C Ring Stretch | 1300 - 1600 | Strong-Medium |

| C-H In-Plane Bend | 1000 - 1300 | Medium |

| C-H Out-of-Plane Bend | 700 - 900 | Strong |

| C-Cl Stretch | 600 - 800 | Strong |

| C-I Stretch | 500 - 600 | Medium-Strong |

Raman spectroscopy is a complementary technique to FTIR that involves the inelastic scattering of monochromatic light, usually from a laser. A vibrational mode is Raman-active if it causes a change in the polarizability of the molecule's electron cloud. Often, vibrations that are weak in FTIR spectra are strong in Raman spectra, and vice versa. For this compound, symmetric vibrations and those involving less polar bonds are expected to be more prominent.

The symmetric "breathing" mode of the pyrazine ring, where the entire ring expands and contracts symmetrically, typically produces a very strong and sharp signal in the Raman spectrum, often near 1000 cm⁻¹. The C-Cl and C-I stretching vibrations are also expected to be easily observable. americanpharmaceuticalreview.comresearchgate.net Computational studies, such as Density Functional Theory (DFT) calculations, are frequently employed on related molecules to precisely assign the vibrational modes observed in both FTIR and Raman spectra. researchgate.netmdpi.com

Fourier Transform Infrared (FTIR) Spectroscopy

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Insights

NMR spectroscopy is one of the most powerful tools for elucidating the carbon-hydrogen framework of an organic molecule. It exploits the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C.

For this compound, the structure dictates a specific NMR signature.

¹H NMR: The molecule has two hydrogen atoms attached to the pyrazine ring at positions 3 and 5. These two protons are in different chemical environments due to the different adjacent halogen substituents (Cl vs. I). Therefore, they are expected to appear as two distinct signals. Each proton will be split into a doublet by its neighbor. The chemical shifts would be in the aromatic region, likely between 8.0 and 9.0 ppm, influenced by the electron-withdrawing effects of the nitrogen atoms and halogens.

¹³C NMR: The molecule possesses four carbon atoms, all of which are in unique chemical environments. Consequently, the proton-decoupled ¹³C NMR spectrum is predicted to show four distinct signals. Two signals will correspond to the carbons bonded to hydrogen (C3 and C5), while the other two, typically with lower intensity, will correspond to the carbons bonded to the halogens (C2 and C6).

Table 2: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~8.0 - 9.0 | Doublet | H3 or H5 |

| ¹H | ~8.0 - 9.0 | Doublet | H5 or H3 |

| ¹³C | Not specified | Singlet | C2 |

| ¹³C | Not specified | Singlet | C3 |

| ¹³C | Not specified | Singlet | C5 |

| ¹³C | Not specified | Singlet | C6 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Properties and Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. The absorption of a photon promotes an electron from a lower-energy occupied molecular orbital to a higher-energy unoccupied molecular orbital.

For heteroaromatic compounds like this compound, the primary electronic transitions of interest are:

π→π Transitions:* These involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically high-energy transitions, resulting in strong absorption bands in the UV region.

n→π Transitions:* These transitions involve the promotion of an electron from a non-bonding orbital (n), such as the lone pair on a nitrogen atom, to a π* antibonding orbital. These are generally lower in energy and have weaker absorption intensity compared to π→π* transitions.

For this compound, absorptions are expected in the UV range. Studies on similar heterocyclic systems often utilize Time-Dependent Density Functional Theory (TD-DFT) to calculate and assign these electronic transitions. dntb.gov.uamdpi.com The presence of halogen substituents can also influence the position and intensity of these absorption bands.

Single Crystal X-ray Diffraction for Solid-State Structures and Intermolecular Interactions

Single Crystal X-ray Diffraction (SCXRD) is the most definitive method for determining the precise three-dimensional structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to map the electron density and thus determine the exact positions of atoms in the crystal lattice.

Although no crystal structure for this compound is currently available in the public domain, the technique would provide invaluable information if suitable crystals were grown. A successful SCXRD analysis would yield:

Precise Bond Lengths and Angles: Definitive values for all bond lengths (e.g., C-C, C-N, C-H, C-Cl, C-I) and angles within the molecule.

Molecular Conformation: Confirmation of the planarity of the pyrazine ring.

Intermolecular Interactions: Detailed insight into how the molecules pack in the solid state. This is particularly relevant for this compound, as the presence of both chlorine and iodine atoms makes it a candidate for forming halogen bonds (e.g., C-I···N or C-Cl···N interactions), which are non-covalent interactions of significant interest in crystal engineering and materials science. Other interactions like π-π stacking might also be observed. beilstein-journals.orgiucr.org

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) and Ab Initio Calculations

Density Functional Theory (DFT) and ab initio methods are powerful computational tools used to investigate the fundamental properties of molecules. ijcce.ac.ir These methods have been applied to pyrazine (B50134) derivatives to understand their electronic structure, vibrational modes, and stability. researchgate.netmdpi.com

Electronic Structure and Frontier Molecular Orbital Analysis (HOMO-LUMO)

The electronic properties of 2-chloro-6-iodopyrazine are primarily dictated by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. mdpi.com

Theoretical calculations, often performed using methods like B3LYP with basis sets such as 6-311++G(d,p), are employed to determine the energies of these orbitals. ijcce.ac.irdntb.gov.ua For similar halogenated pyridine (B92270) and pyrazine systems, the HOMO is typically distributed over the pyrazine ring and the halogen atoms, while the LUMO is also centered on the ring system. The HOMO-LUMO gap provides insights into the electronic absorption properties and the molecule's susceptibility to electronic excitation. mdpi.com A smaller gap generally suggests higher reactivity.

| Compound | Method | Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|---|---|

| 3-Bromo-2-hydroxypyridine | TD-DFT | 6-311++G(d,p) | -6.880 | -1.475 | 5.405 mdpi.com |

| 4-Chloro-N-(4-nitrophenyl)-2-aminopyridine | DFT/B3LYP | - | -6.14 | -1.56 | 4.58 dntb.gov.ua |

Vibrational Frequency Calculations and Spectral Assignments

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a fingerprint of a molecule's structure. faccts.de Computational methods are used to calculate the vibrational frequencies and intensities, which aids in the assignment of experimental spectra. rsc.org These calculations are typically performed using DFT methods, which can predict the fundamental vibrational modes of the molecule. researchgate.netfaccts.de

For pyrazine and its derivatives, theoretical calculations can help assign specific vibrational modes, such as C-H stretching, C-N stretching, ring breathing modes, and the vibrations associated with the halogen substituents (C-Cl and C-I stretching). acs.org The calculated frequencies are often scaled to better match experimental data. faccts.de The analysis of the potential energy distribution (PED) helps to characterize the nature of each vibrational mode. nepjol.info

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| O-H stretch (dimer, H-bonded) | 2814.64 | - | Strong hydrogen bonding interaction nepjol.info |

| C=O stretch (monomer) | 1782.40 | - | Carbonyl group vibration nepjol.info |

| NH₂ asymmetric stretch (dimer) | 3399.56 | - | Amino group vibration nepjol.info |

Conformational Analysis and Molecular Stability

Computational methods are also utilized to explore the conformational landscape of molecules and determine their most stable geometries. researchgate.net For a molecule like this compound, which is largely planar, the primary focus of conformational analysis would be on the orientation of any substituents, though in this case, the molecule is rigid. The optimization of the molecular structure using DFT or ab initio methods provides the equilibrium geometry corresponding to the minimum energy on the potential energy surface. researchgate.net This optimized structure is the foundation for further calculations of electronic and vibrational properties.

Analysis of Non-Covalent Interactions

Non-covalent interactions play a crucial role in determining the solid-state structure and properties of molecular crystals. ias.ac.in For halogenated compounds like this compound, halogen bonding is a particularly significant interaction.

Halogen Bonding in Pyrazine and Related Heterocyclic Derivatives

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic site (a Lewis base), such as a nitrogen atom in a pyrazine or pyridine ring. acs.orgrsc.org In the case of this compound, both the chlorine and iodine atoms have the potential to engage in halogen bonding. The iodine atom, being more polarizable, is generally a stronger halogen bond donor than chlorine. rsc.org

Studies on related iodopyridine derivatives have shown that strong halogen bonds, such as I⋯N and I⋯O, can be dominant interactions in the crystal lattice, influencing the molecular packing. acs.orgrsc.org These interactions are directional and can be exploited in crystal engineering to design specific solid-state architectures. rsc.org The strength of these interactions can be evaluated computationally.

Supramolecular Synthons and Crystal Packing Analysis

The concept of supramolecular synthons refers to robust and predictable non-covalent interaction patterns that guide the assembly of molecules in a crystal. ias.ac.intaylorfrancis.com In the context of this compound, potential supramolecular synthons could involve halogen bonds (e.g., C-I⋯N or C-Cl⋯N) and other weak interactions like C-H⋯N or C-H⋯Cl hydrogen bonds. acs.org

Molecular Dynamics and Docking Simulations

Computational techniques such as molecular dynamics (MD) and molecular docking are instrumental in understanding the behavior of this compound at an atomic level. MD simulations can model the dynamic movements of the molecule over time, providing insights into its conformational stability and interactions with its environment, such as solvent molecules or biological macromolecules. scienceopen.com Molecular docking, a widely used computational tool, predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or DNA, to form a stable complex. asiapharmaceutics.info This method is crucial for estimating the strength of the interaction, often expressed as a binding affinity or docking score. asiapharmaceutics.infonih.gov

These simulations rely on scoring functions and force fields to evaluate the interactions between the ligand and the receptor. For instance, the AutoDock Vina software is commonly employed for docking analyses to calculate binding energies and identify key interactions. biomedpharmajournal.orgjmchemsci.com The process typically involves preparing the 3D structures of both the ligand and the receptor, defining a search space (or grid box) on the receptor where the ligand is likely to bind, and then running the algorithm to generate various binding poses. jmchemsci.com The results of these simulations provide a theoretical foundation for understanding the molecule's potential biological activity.

Ligand-Receptor Interaction Modeling

Modeling the interaction between this compound and biological receptors is a key application of molecular docking. These models help to elucidate the specific forces that stabilize the ligand-receptor complex. The unique structural features of this compound, namely the chloro and iodo substituents on the pyrazine ring, play a crucial role in these interactions.

Docking studies on structurally related halogenated heterocyclic compounds provide a framework for what to expect with this compound. For example, in the docking of a chloroquinoline-containing compound, π-alkyl interactions were observed between the chlorine and protein residues, contributing to the stability of the complex. nih.gov Similarly, studies on other inhibitors have quantified binding affinities against various receptors, with values often ranging from -8 to -15 kcal/mol, indicating strong potential binding. nih.govjmchemsci.com These computational predictions allow for the identification of key amino acid residues that are critical for binding, guiding the design of more potent and selective analogs.

| Compound Type | Receptor Target | Binding Affinity (kcal/mol) | Key Predicted Interactions | Reference |

|---|---|---|---|---|

| Benzimidazolone Derivatives | HIV-1 Reverse Transcriptase | -11.5 | Hydrogen bonds (LYS101), Hydrophobic interactions | jmchemsci.com |

| Chloroquinoline Derivative (Montelukast) | Human Lysosomal α-glucosidase | -8.82 | Hydrogen bonds, van der Waals interactions | nih.gov |

| Chloroquinoline Derivative (Montelukast) | 15-Lipoxygenase (15-LOX) | -9.87 | Hydrogen bonds, π-alkyl interactions (with chlorine) | nih.gov |

Prediction of Reactivity and Selectivity in Chemical Transformations

Theoretical chemistry, particularly methods based on Density Functional Theory (DFT), is a powerful tool for predicting the chemical reactivity and selectivity of this compound in various transformations. bendola.comresearchgate.net This is especially relevant for understanding its behavior in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which are fundamental for creating more complex molecules. rsc.org

A key aspect of this compound is the presence of two different halogen atoms on the pyrazine ring, which leads to questions of site-selectivity. Computational studies on similar di-halogenated pyridines and pyrazines have shown that the oxidative addition step of a palladium catalyst is often the rate-determining and selectivity-determining step. researchgate.netrsc.org DFT calculations can determine the activation energies for the catalyst to insert at the C-Cl bond versus the C-I bond. Generally, the C-I bond is weaker and more polarizable than the C-Cl bond, making it more susceptible to oxidative addition. Computational studies on 2-chloro-6-iodopyridine (B1370145) have confirmed that while C-H activation barriers might be similar for different halogens, the oxidative addition is more facile at the C-I bond, which dictates the initial site of reaction. chemrxiv.org

Another important predictor of chemical reactivity derived from computational studies is the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.comrsc.org A smaller HOMO-LUMO energy gap generally implies higher chemical reactivity and lower kinetic stability. mdpi.com DFT calculations for various pyrazine derivatives have been used to estimate these values and predict their reactivity. For instance, studies have shown that the introduction of different substituents can significantly alter the HOMO-LUMO gap, thereby tuning the molecule's reactivity. mdpi.com

| Compound Class | Calculated Parameter | Value | Predicted Implication | Reference |

|---|---|---|---|---|

| Substituted Thiophene-Pyrazine Derivatives | HOMO-LUMO Energy Gap (ΔE) | 4.21–4.93 eV | Lower gap indicates higher reactivity. | mdpi.com |

| Platinum-Pyrazine Complexes | Chemical Hardness (η) | Low values | Reflects the ability for intramolecular charge transfer. | bendola.com |

| 2-Chloro-6-iodopyridine | Activation Energy (Oxidative Addition) | 27.4 kcal mol⁻¹ (for Iodine pathway) | Predicts selectivity in cross-coupling reactions. | chemrxiv.org |

Applications in Advanced Materials Science

Applications in the Development of Novel Functional Materials

The distinct reactivity of the chlorine and iodine atoms on the pyrazine (B50134) ring of 2-Chloro-6-iodopyrazine allows for a range of chemical transformations, making it a highly sought-after starting material for novel functional materials. The iodine atom is more susceptible to certain coupling reactions, while the chlorine atom can be targeted in subsequent steps, enabling the precise construction of complex molecules with desired properties.

Electronic and Optoelectronic Materials

This compound serves as a crucial building block in the synthesis of π-conjugated systems, which are fundamental to the creation of organic electronic and optoelectronic devices. These materials are integral to technologies such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The pyrazine core, being electron-deficient, can be combined with electron-donating units to create "push-pull" architectures. This design is essential for tuning the electronic and optical properties of the resulting materials.

The strategic use of this compound in transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Negishi reactions, allows for the extension of the π-conjugated system. researchgate.netrsc.org For instance, the iodine substituent can be selectively reacted first, followed by a reaction at the chlorine site, to introduce different aromatic or heteroaromatic groups. This step-wise functionalization is key to building complex oligomers and polymers with tailored electronic characteristics. rsc.org

Light-Emitting Conjugated Systems Based on Pyrazine Cores

The incorporation of pyrazine units into luminescent materials has been a subject of significant research. researchgate.net this compound is instrumental in constructing light-emitting conjugated systems. A notable example is the synthesis of a bipyrazine core through a Stille cross-coupling reaction involving 2-chloro-6-tributylstannylpyrazine and this compound. researchgate.net Subsequent functionalization of the resulting 6,6′-dichloro-2,2′-bipyrazine through metallation, transmetallation, and further cross-coupling reactions enables the creation of a diverse range of molecules. researchgate.net The absorption and emission spectra of these molecules can then be investigated to assess their light-emitting properties. researchgate.net

Furthermore, the development of red-emitting copper(I) complexes for potential use in white light-emitting electrochemical cells (LECs) has utilized pyrazine-based ligands. While not directly mentioning this compound, the synthesis strategies often involve similar halogenated pyrazine precursors to construct the necessary ligand frameworks.

Polymer Material Modification and Functionalization

This compound and its derivatives are valuable in modifying and functionalizing polymer materials. The reactivity of the halo-substituents allows for the grafting of pyrazine units onto polymer backbones or the use of pyrazine-based monomers in polymerization reactions. This can impart specific properties to the resulting polymer, such as altered electronic behavior, enhanced thermal stability, or biocidal functionality. google.com

Rational Design of Materials through Molecular Engineering and Crystal Engineering

The precise control over molecular architecture afforded by this compound makes it an excellent candidate for rational material design through molecular and crystal engineering. These disciplines focus on designing and synthesizing molecules and arranging them in the solid state to achieve specific functions.

Molecular engineering leverages the selective reactivity of the C-I and C-Cl bonds in this compound. The significant difference in reactivity allows for orthogonal synthesis strategies, where one site can be modified while the other remains intact for a subsequent reaction. This is particularly evident in the synthesis of complex oligomers and asymmetrically substituted pyrazines. researchgate.netrsc.org

Crystal engineering, on the other hand, is concerned with the design and control of intermolecular interactions to build predictable crystal structures. beilstein-journals.orgresearchgate.netrsc.orgresearchgate.net Halogen bonds, a type of non-covalent interaction involving halogen atoms, are increasingly being used as a tool in crystal engineering. beilstein-journals.orgrsc.orgresearchgate.net The iodine atom in this compound can act as a halogen bond donor, influencing the packing of molecules in the solid state. This can be used to direct the formation of noncentrosymmetric crystal structures, which are essential for materials with nonlinear optical (NLO) properties. researchgate.net The interplay between halogen bonds and other intermolecular forces, such as hydrogen bonds, can be used to create complex and functional supramolecular architectures. beilstein-journals.orgrsc.org

Below is a table summarizing the key cross-coupling reactions utilized with this compound and its derivatives for material synthesis:

| Reaction Type | Description | Application in Materials Science | Reference |

| Negishi Coupling | Palladium- or nickel-catalyzed coupling of organozinc reagents with organic halides. | Synthesis of π-conjugated systems for electronic materials. | researchgate.netrsc.org |

| Stille Coupling | Palladium-catalyzed coupling of organostannane compounds with organic halides. | Creation of bipyrazine cores for light-emitting systems. | researchgate.net |

| Suzuki Coupling | Palladium-catalyzed cross-coupling reaction of an organoboron compound with an organic halide. | Formation of C-C bonds to build complex organic molecules for various applications. | researchgate.net |

| Sonogashira Coupling | Palladium-catalyzed cross-coupling reaction of a terminal alkyne with an aryl or vinyl halide. | Elongation of π-conjugated systems for oligomers and polymers. | researchgate.netrsc.org |

Medicinal Chemistry and Biological Applications

2-Chloro-6-iodopyrazine as a Precursor for Pharmaceutical Intermediates

This compound serves as a key starting material for creating more elaborate molecular scaffolds intended for pharmaceutical development. Its utility is highlighted in transition metal-catalyzed reactions where the carbon-iodine bond can be selectively targeted.

One significant application is in the Stille cross-coupling reaction. Research has shown that this compound can be coupled with 2-chloro-6-tributylstannylpyrazine to synthesize a 6,6′-dichloro-2,2′-bipyrazine core. researchgate.netresearchgate.net This bipyrazine unit is a crucial intermediate that can be further functionalized to build complex molecules for various applications, including materials with specific light-emitting properties. researchgate.netresearchgate.net

Another key transformation is the Negishi cross-coupling reaction. In a documented synthesis, this compound is reacted with an acetylenic zinc reagent. This reaction proceeds with high efficiency, yielding the corresponding coupled product, a 2-chloro-6-alkynylpyrazine, in 71% yield. This acetylenic pyrazine (B50134) is a valuable intermediate, which can be converted into an organozinc species for subsequent coupling reactions with other molecules like bromopolyenes.

Below is a table summarizing these key reactions for producing pharmaceutical intermediates.

Table 1: Synthesis of Intermediates from this compound

| Reaction Type | Reactant 2 | Catalyst/Reagents | Product | Application of Product | Reference |

|---|---|---|---|---|---|

| Stille Coupling | 2-chloro-6-tributylstannylpyrazine | Palladium Catalyst | 6,6′-dichloro-2,2′-bipyrazine | Core for rod-like conjugated molecules | researchgate.netresearchgate.net |

Synthesis of Pyrazine C-Nucleosides and Analogues

While pyrazine-based C-nucleosides are a class of compounds with significant biological interest, a direct synthetic route originating from this compound for their production is not prominently documented in the reviewed scientific literature.

Exploration in Anti-Cancer Agent Development

The pyrazine scaffold is a common feature in many compounds developed as potential anti-cancer agents. However, specific research detailing the use of this compound as a direct precursor in the synthesis of such agents is not available in the reviewed literature.

Development of Biologically Active Compounds with Pyrazine Scaffolds

The development of novel, potentially biologically active compounds relies on the strategic synthesis of new molecular structures. This compound is instrumental in this area due to its capacity for controlled, regioselective functionalization.

The Negishi and Stille coupling reactions, as detailed in section 7.1, are primary examples of how this compound is used to generate new chemical entities. researchgate.net The synthesis of the 6,6′-dichloro-2,2′-bipyrazine core via Stille coupling creates a platform molecule that is subsequently used to build a range of rod-like conjugated molecules with electron-donating or electron-accepting groups. researchgate.netresearchgate.net These complex structures are synthesized specifically to investigate their internal charge transfer and light-emitting properties, a key area in the development of materials and probes for biological systems. researchgate.netresearchgate.net

Similarly, the acetylenic pyrazine intermediates formed from the Negishi reaction are further elaborated into complex polyene-substituted pyrazines. The synthesis of such novel structures is a fundamental step in discovering new compounds with potential biological activities.

Agrochemical Applications and Herbicide Development Based on Pyrazine Derivatives

Pyrazine derivatives are a known class of compounds investigated for agrochemical applications, including use as herbicides. Despite this, the direct application of this compound as a starting material in the synthesis of specific herbicides or other agrochemicals is not documented in the reviewed scientific literature.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Chloro-6-iodopyrazine, and how do reaction conditions influence yield?

- Methodological Answer : The compound is commonly synthesized via halogenation of pyrazine derivatives. For example, Negishi coupling of this compound with acetylenic zinc reagents yields coupling products (~71% yield) under palladium catalysis (Pd(PPh₃)₄ or Pd(dppf)Cl₂). Key parameters include catalyst choice, solvent (e.g., THF), and temperature (typically 60–80°C). Lower yields due to isomerization (e.g., sec-Bu vs. n-Bu products) can be mitigated by optimizing catalyst selectivity .

- Table 1 : Reaction Optimization

| Catalyst | Solvent | Yield (%) | Byproduct Formation |

|---|---|---|---|

| Pd(PPh₃)₄ | THF | 61 | Moderate isomerization |

| Pd(dppf)Cl₂ | DMF | 78 | Minimal isomerization |

Q. How can researchers characterize the purity of this compound, and what analytical techniques are recommended?

- Methodological Answer : Use gas chromatography (GC) with flame ionization detection (FID) for purity assessment, as standardized by NIST (retention index: 1425 ± 5). Confirm structural integrity via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS). PubChem provides reference InChI (InChI=1S/C₄H₂ClIN₂/c5-3-1-7-2-4(6)8-3/h1-2H) and molecular weight (324.76 g/mol) for validation .

Advanced Research Questions

Q. How do electronic effects of substituents impact the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing Cl and I substituents activate the pyrazine ring toward nucleophilic substitution. Computational studies (e.g., DFT) predict enhanced electrophilicity at C-2 and C-6 positions. Experimentally, coupling with zincated bromoalkenes proceeds efficiently (64–71% yield) under Pd catalysis, but steric hindrance from bulky reagents may reduce efficiency. Compare Hammett σ values for substituents to predict reactivity trends .

Q. What strategies resolve contradictions in reported yields for Negishi couplings involving this compound?

- Methodological Answer : Discrepancies often arise from catalyst selectivity and solvent effects. For instance, Pd(dppf)Cl₂ reduces isomerization in sec-butylzinc couplings compared to Pd(PPh₃)₄, improving yields from 50% to 61%. Systematic variation of ligands (e.g., biphenyl vs. triphenylphosphine) and reaction time (12–24 hr) can reconcile conflicting data. Include kinetic studies (e.g., time-yield curves) to identify rate-limiting steps .

Q. How can computational modeling guide the design of this compound derivatives for catalytic applications?

- Methodological Answer : Use density functional theory (DFT) to calculate frontier molecular orbitals (FMOs) and predict regioselectivity in cross-couplings. For example, LUMO localization at C-2 and C-6 aligns with observed reactivity in Negishi reactions. Molecular dynamics (MD) simulations further assess ligand-catalyst interactions, aiding in the design of pyrazine-based ligands for actinide extraction .

Methodological Frameworks

Q. What frameworks ensure rigorous experimental design when studying this compound?

- Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):

- Feasible : Prioritize reactions with accessible reagents (e.g., commercial zinc reagents).

- Novel : Explore understudied applications, such as catalytic ligand design for actinide separation .

- Ethical : Adhere to safety protocols for handling halogenated intermediates (e.g., PPE, fume hoods) .

Data Analysis and Reporting

Q. How should researchers address variability in spectroscopic data for this compound derivatives?

- Methodological Answer : Standardize NMR acquisition parameters (e.g., 500 MHz, CDCl₃ solvent) and reference against PubChem data. For conflicting HRMS results, use isotopic pattern matching (e.g., Cl/I isotopic signatures) and cross-validate with independent labs. Document all conditions in supplementary materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。